N-(3,5-dimethoxyphenyl)piperidin-4-amine
Overview
Description
N-(3,5-dimethoxyphenyl)piperidin-4-amine, commonly known as 3,5-Dimethoxy-4-bromoamphetamine (DOB), is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used for scientific research purposes since then. DOB is known for its potent psychedelic effects and is often used as a reference standard for other psychedelic compounds.
Scientific Research Applications
Synthesis and Structural Studies
- A study conducted by J. Dineshkumar and P. Parthiban (2022) explores the synthesis and NMR study of a molecule structurally related to N-(3,5-dimethoxyphenyl)piperidin-4-amine. This research sheds light on the molecule's conformation and its interaction with various groups, which is crucial for understanding its biological activities.
Potential in Cancer Research
- A novel anticancer compound closely related to N-(3,5-dimethoxyphenyl)piperidin-4-amine has been synthesized and studied for its toxicity, as reported by N. A. Ismail et al. (2018). This indicates the potential of such compounds in cancer research and drug development.
Applications in Medicinal Chemistry
- The study by L. H. Al-Wahaibi et al. (2021) discusses the synthesis of N-Mannich bases, which are structurally related to N-(3,5-dimethoxyphenyl)piperidin-4-amine. Their research demonstrates the compound's antimicrobial and anti-proliferative activities, highlighting its significance in medicinal chemistry.
Environmental Applications
- Research by G. Low et al. (1991) investigates the photocatalytic oxidation of compounds including piperidine, which is part of the structure of N-(3,5-dimethoxyphenyl)piperidin-4-amine. This study is essential for understanding the environmental fate and potential applications of such compounds.
Chemical Synthesis and Reactions
- H. Mooiweer et al. (1987) detail a method for the cyclization of acyclic N-acyliminium ions to produce piperidines, a core structure of N-(3,5-dimethoxyphenyl)piperidin-4-amine. This provides insights into synthetic routes and chemical reactivity relevant to this compound.
Photophysical Properties
- The photophysical properties of analogues of BODIPY, which are structurally similar to N-(3,5-dimethoxyphenyl)piperidin-4-amine, have been studied by W. Qin et al. (2005). This research is crucial for understanding the fluorescence and potential applications in imaging and diagnostics.
DNA Interactions
- W. Mattes et al. (1986) explored the mechanism of DNA strand breakage by piperidine, an integral part of N-(3,5-dimethoxyphenyl)piperidin-4-amine. This is significant for applications in DNA sequencing and damage studies.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSTVGPTXJCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
CAS RN |
893763-27-4 | |
Record name | N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.